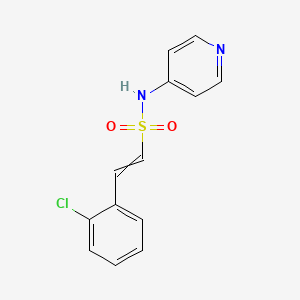
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a chlorophenyl group, a pyridinyl group, and an ethene sulfonamide moiety, making it a unique structure with potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-aminopyridine.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 4-aminopyridine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Chemical Biology: It can serve as a probe to study sulfonamide-binding proteins.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its structure and functional groups.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-N-(pyridin-3-yl)ethene-1-sulfonamide: Similar structure but with the pyridinyl group at a different position.
2-(2-chlorophenyl)-N-(pyridin-2-yl)ethene-1-sulfonamide: Another positional isomer.
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethane-1-sulfonamide: Similar but with an ethane instead of an ethene moiety.
Uniqueness
2-(2-chlorophenyl)-N-(pyridin-4-yl)ethene-1-sulfonamide is unique due to its specific combination of functional groups and their positions, which can influence its biological activity and chemical reactivity. The presence of both a chlorophenyl and a pyridinyl group, along with the ethene sulfonamide moiety, provides a distinct set of properties that can be exploited in various applications.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-pyridin-4-ylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-13-4-2-1-3-11(13)7-10-19(17,18)16-12-5-8-15-9-6-12/h1-10H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEUJWKPYJOMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/new.no-structure.jpg)
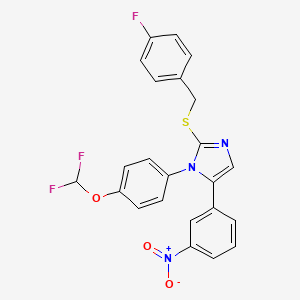
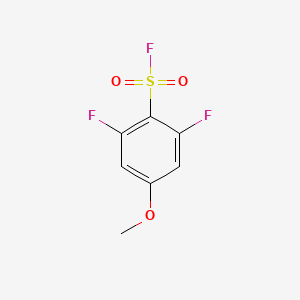
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)
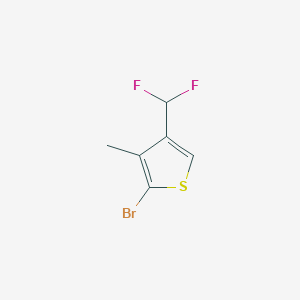
![Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate](/img/structure/B2559025.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)
![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)
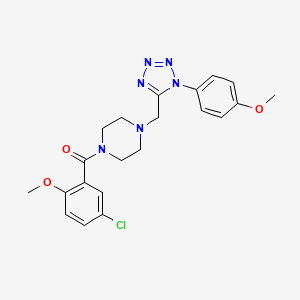
![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)
![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2559033.png)
